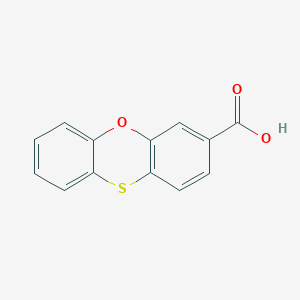

3-Phenoxathiincarboxylic acid

CAS No.: 400016-22-0

Cat. No.: VC19071749

Molecular Formula: C13H8O3S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400016-22-0 |

|---|---|

| Molecular Formula | C13H8O3S |

| Molecular Weight | 244.27 g/mol |

| IUPAC Name | phenoxathiine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H8O3S/c14-13(15)8-5-6-12-10(7-8)16-9-3-1-2-4-11(9)17-12/h1-7H,(H,14,15) |

| Standard InChI Key | WVNRXIRTYJJDOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)O |

Introduction

Synthesis and Manufacturing Methods

Two primary synthetic routes to 3-phenoxathiincarboxylic acid have been reported, differing in starting materials and reaction mechanisms.

Metalation-Carbonation Route

This method involves the direct functionalization of phenoxathiin 10-oxide:

-

Metalation: Phenoxathiin 10-oxide is treated with n-butyllithium in ether at -20°C, forming a lithiated intermediate.

-

Carbonation: Introduction of carbon dioxide yields the carboxylic acid derivative.

Reaction Conditions:

-

Temperature: -20°C during metalation, gradual warming to room temperature.

-

Yield: ~22% (5.4 g from 21.6 g starting material).

Condensation-Reduction Route

A multi-step approach starting from 2,2'-dihydroxydiphenyl disulfide:

-

Condensation: Reacted with 4-chloro-3,5-dinitrobenzoic acid to form 1-nitro-3-phenoxathiincarboxylic acid (m.p. 260–262°C).

-

Reduction: Hydrazine and Raney nickel reduce the nitro group to an amine.

-

Diazotization: Treatment with hypophosphorous acid yields the final carboxylic acid.

Reaction Conditions:

Table 1: Comparative Synthesis Data

| Method | Starting Material | Key Step | Yield | m.p. (°C) |

|---|---|---|---|---|

| Metalation-Carbonation | Phenoxathiin 10-oxide | CO₂ addition | 22% | 221–222 |

| Condensation-Reduction | 2,2'-Dihydroxydiphenyl disulfide | Nitro reduction | 24% | 223–224 |

Physicochemical Properties

Thermal and Spectral Characteristics

-

Spectroscopy:

Solubility and Reactivity

-

Solubility: Insoluble in water; moderately soluble in polar organic solvents (e.g., methanol, DMSO).

-

Acidity: pKa ~3.2 (carboxylic proton), comparable to benzoic acid derivatives .

-

Stability: Stable under ambient conditions but susceptible to oxidation at the sulfur center .

Derivative Formation and Functionalization

Sulfone Derivatives

Oxidation of 3-phenoxathiincarboxylic acid with hydrogen peroxide produces the corresponding sulfone:

-

Conditions: 30% H₂O₂ in glacial acetic acid, 60% yield.

-

Properties: m.p. 228–229°C; enhanced thermal stability due to sulfone group .

Esterification

Reaction with diazomethane yields methyl esters:

-

Methyl 3-Phenoxathiincarboxylate: Boiling point 183–187°C at 1 mmHg; hydrazide derivative (m.p. 127–128°C) .

Table 2: Key Derivatives

| Derivative | Synthesis Method | m.p./b.p. | Application |

|---|---|---|---|

| Sulfone | H₂O₂ oxidation | 228–229°C | High-performance polymers |

| Methyl ester | Diazomethane treatment | 183–187°C (1 mmHg) | Intermediate for hydrazides |

Analytical and Industrial Applications

Materials Science

The sulfone derivative’s high thermal stability (m.p. 228°C) positions it as a candidate for heat-resistant polymers or coordination polymers with transition metals .

Challenges and Future Directions

-

Synthetic Efficiency: Current routes suffer from moderate yields (22–24%); catalytic methods could enhance scalability.

-

Application Exploration: Limited data exist on biological activity or material performance; computational modeling could predict reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume